molecular formula C9H9NO2 B1275073 2-Methoxybenzyl isocyanate CAS No. 93489-08-8

2-Methoxybenzyl isocyanate

Cat. No.: B1275073
CAS No.: 93489-08-8
M. Wt: 163.17 g/mol
InChI Key: DTKFYMTVYBPJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzyl isocyanate is an organic compound with the chemical formula C9H9NO2 . It is a colorless to pale yellow liquid with a strong pungent odor. This compound is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzyl isocyanate can be synthesized from 2-methoxybenzylamine and triphosgene. The general procedure involves the reaction of triphosgene with 2-methoxybenzylamine in the presence of triethylamine in dichloromethane (DCM). The reaction mixture is then refluxed, and the solvent is removed to obtain the final product .

Industrial Production Methods: Industrial production of isocyanates typically involves the phosgene method, which can be conducted in either liquid or gas phase. Non-phosgene methods include reduction carbonylation, oxidation carbonylation, dimethyl carbonate, and urea methods .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with amines to form urea derivatives.

    Addition Reactions: It can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

    Amines: Used to form urea derivatives.

    Nucleophiles: Participate in addition reactions.

Major Products:

    Urea Derivatives: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

Scientific Research Applications

2-Methoxybenzyl isocyanate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxybenzyl isocyanate involves its reactivity with nucleophiles, particularly amines, to form stable urea linkages. This reactivity is due to the presence of the isocyanate group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 4-Methoxybenzyl isocyanate
  • 2-Fluorobenzyl isocyanate

Comparison: 2-Methoxybenzyl isocyanate is unique due to its methoxy group, which can influence its reactivity and stability. Compared to 2-methoxyphenyl isocyanate, it has a different substitution pattern on the benzene ring, which can affect its chemical properties and applications .

Properties

IUPAC Name

1-(isocyanatomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9-5-3-2-4-8(9)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKFYMTVYBPJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404305
Record name 2-Methoxybenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93489-08-8
Record name 2-Methoxybenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-2-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybenzyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-Methoxybenzyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-Methoxybenzyl isocyanate
Reactant of Route 4
Reactant of Route 4
2-Methoxybenzyl isocyanate
Reactant of Route 5
Reactant of Route 5
2-Methoxybenzyl isocyanate
Reactant of Route 6
Reactant of Route 6
2-Methoxybenzyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.